molecular formula C18H18O6 B15183242 Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone CAS No. 83355-05-9

Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone

Cat. No.: B15183242
CAS No.: 83355-05-9
M. Wt: 330.3 g/mol
InChI Key: APHMRVSTZFJUCD-SPUZQDLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a complex organic compound that features a phenyl group attached to a methanone moiety, which is further linked to a beta-D-xylopyranosyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or methanol.

    Catalyst: Acid catalysts like trifluoroacetic acid or enzymatic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone involves its interaction with specific molecular targets. The beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins, while the phenyl groups can participate in aromatic stacking interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
  • (4-Nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone

Uniqueness

Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological and chemical systems. Its combination of phenyl and beta-D-xylopyranosyloxy groups provides a versatile platform for various applications.

Properties

CAS No.

83355-05-9

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

phenyl-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-4-7-12(9-13)15(20)11-5-2-1-3-6-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1

InChI Key

APHMRVSTZFJUCD-SPUZQDLCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.